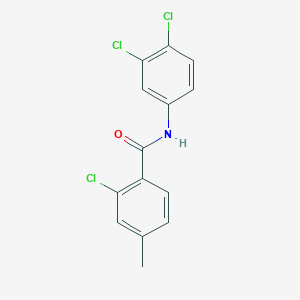![molecular formula C17H20O5 B5731616 methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)
methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate, also known as PPF-225, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a furoate ester derivative of propofol, which is a widely used intravenous anesthetic agent. PPF-225 has been shown to possess potent sedative and anxiolytic properties, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate is not yet fully understood. However, it is believed to act through the modulation of the GABAergic system, which is the major inhibitory neurotransmitter system in the brain. This compound has been shown to enhance GABAergic neurotransmission, leading to its sedative and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to possess potent sedative and anxiolytic effects in animal models. It has also been shown to exhibit neuroprotective effects, such as reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have minimal effects on cardiovascular and respiratory function, making it a safer alternative to other sedative agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate has several advantages for use in laboratory experiments. It is a potent sedative and anxiolytic agent, making it useful for studying the effects of these conditions on behavior and physiology. Additionally, this compound has minimal effects on cardiovascular and respiratory function, which allows for more accurate measurements of other physiological parameters. However, the limitations of this compound include its high cost and limited availability, which may restrict its use in certain research settings.
Direcciones Futuras
There are several future directions for the research and development of methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate. One potential application is in the treatment of anxiety and insomnia disorders, where this compound's sedative and anxiolytic effects may be beneficial. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its neuroprotective effects. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
Methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate can be synthesized through a multi-step process involving the reaction of propofol with 2-methoxy-4-propylphenol and furoic acid. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to possess potent sedative and anxiolytic properties, making it a promising candidate for the treatment of various neurological disorders, such as anxiety, insomnia, and seizures. Additionally, this compound has been shown to exhibit neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
methyl 5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-4-5-12-6-8-14(16(10-12)19-2)21-11-13-7-9-15(22-13)17(18)20-3/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZVZPZJIJUGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

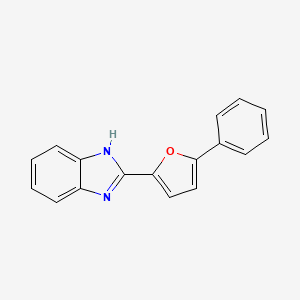

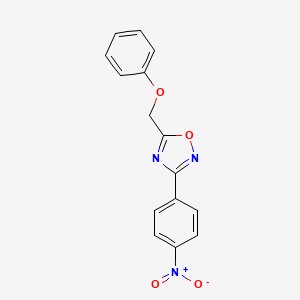
![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)
![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)
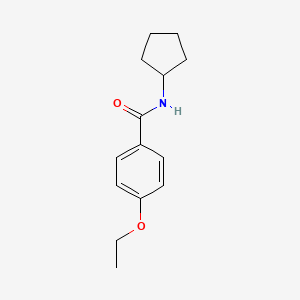

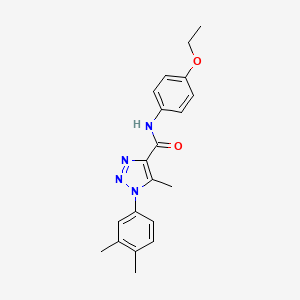
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5731585.png)
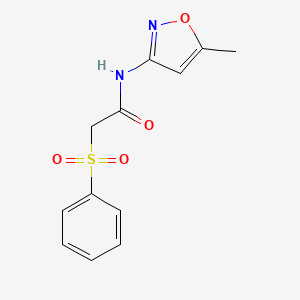
![2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)
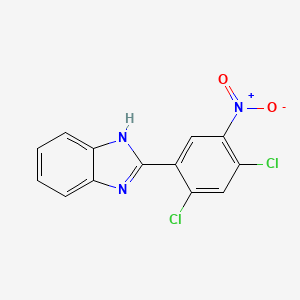
![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5731605.png)
